molecular formula C18H21NO5S B3647877 Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate

Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate

Cat. No.: B3647877
M. Wt: 363.4 g/mol
InChI Key: ZAJRPVASEPMCTG-UHFFFAOYSA-N
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Description

“Ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate” is a complex organic compound. It contains an ethyl acetate moiety, a phenyl ethyl amine moiety, and a sulfonyl group, all connected through a phenoxy bridge .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl group, the creation of the phenoxy bridge, and the attachment of the ethyl acetate moiety . The exact synthesis pathway would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic phenyl rings, the sulfonyl group, and the ethyl acetate moiety . The exact 3D structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the aromatic phenyl rings could participate in electrophilic aromatic substitution reactions . The sulfonyl group could undergo reactions with nucleophiles, and the ester could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the specific arrangement of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its safety profile .

Properties

IUPAC Name

ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-2-23-18(20)14-24-16-8-10-17(11-9-16)25(21,22)19-13-12-15-6-4-3-5-7-15/h3-11,19H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJRPVASEPMCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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